Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being methyl 2-(benzo[d]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate. This designation reflects the compound's complex structural hierarchy, beginning with the methyl ester functionality attached to the carboxylate group at position 4 of the thiazole ring. The benzo[d]dioxol-5-yl substituent indicates the presence of a benzene ring fused with a 1,3-dioxole ring, where the attachment point occurs at the 5-position of this fused system. The 2,3-dihydrothiazole core represents a partially saturated five-membered heterocyclic ring containing both sulfur and nitrogen atoms in specific positions.
The compound is systematically classified under the Chemical Abstracts Service with the unique identifier 1207175-02-7, ensuring unambiguous identification in chemical databases and literature. Alternative systematic nomenclature includes the descriptor "4-Thiazolecarboxylic acid, 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-, methyl ester," which emphasizes the carboxylic acid derivative nature of the molecule. The Molecular Design Limited number MFCD14586351 provides additional cataloging reference for this compound in chemical inventory systems.
The structural classification places this compound within the broader category of heterocyclic compounds, specifically as a substituted thiazole derivative. The presence of the methylenedioxyphenyl group further categorizes it among benzodioxole-containing compounds, which are known for their diverse biological activities and synthetic versatility. This dual classification reflects the compound's hybrid nature, combining features of both thiazole and benzodioxole chemical families.
Molecular Formula and Weight Analysis
The molecular formula of methyl 2-(benzo[d]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate is C₁₂H₁₁NO₄S, indicating a composition of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom. This empirical formula provides crucial information about the compound's elemental composition and serves as the foundation for understanding its chemical properties and reactivity patterns. The molecular weight has been precisely determined to be 265.29 atomic mass units, representing a medium-sized organic molecule with moderate molecular complexity.
The elemental analysis reveals a carbon-to-hydrogen ratio that indicates a relatively high degree of unsaturation, consistent with the presence of aromatic rings and the thiazole heterocycle. The oxygen-to-carbon ratio of 1:3 reflects the significant contribution of oxygen-containing functional groups, including the methylenedioxy bridge and the carboxylate ester moiety. The single nitrogen and sulfur atoms are integral components of the thiazole ring system, contributing to the compound's heteroatomic character and influencing its electronic properties.
The molecular weight of 265.29 atomic mass units positions this compound within the range typical for small-molecule pharmaceuticals and bioactive compounds, making it suitable for various analytical techniques and biological studies. This molecular size allows for reasonable solubility in organic solvents while maintaining sufficient structural complexity for specific molecular interactions and biological activities.
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional structural analysis of methyl 2-(benzo[d]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate reveals important conformational characteristics that influence its chemical and biological properties. The simplified molecular-input line-entry system representation "O=C(C1=CSC(C2=CC=C(OCO3)C3=C2)N1)OC" provides a linear description of the molecular connectivity, illustrating the arrangement of atoms and bonds within the structure. This notation demonstrates the central thiazole ring with its characteristic sulfur-carbon-nitrogen connectivity pattern, along with the pendant benzodioxole substituent and methyl carboxylate functionality.
Computational chemistry calculations have determined several key molecular descriptors that characterize the compound's three-dimensional properties. The topological polar surface area has been calculated to be 56.79 square angstroms, indicating the extent of polar surface accessible for intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. This value suggests moderate polarity that could facilitate both aqueous and lipid phase interactions. The calculated logarithm of the partition coefficient (LogP) value of 1.7647 indicates a favorable balance between hydrophilic and lipophilic characteristics, suggesting good membrane permeability properties.
| Computational Parameter | Value | Significance |
|---|---|---|
| Topological Polar Surface Area | 56.79 Ų | Intermolecular interaction potential |
| LogP Value | 1.7647 | Lipophilicity measure |
| Hydrogen Bond Acceptors | 6 | Polar interaction sites |
| Hydrogen Bond Donors | 1 | Proton donation capability |
| Rotatable Bonds | 2 | Conformational flexibility |
The hydrogen bonding analysis reveals six hydrogen bond acceptor sites and one hydrogen bond donor site, providing multiple opportunities for intermolecular interactions. The acceptor sites include the oxygen atoms in the methylenedioxy bridge, the carbonyl oxygen of the ester group, and the nitrogen atom of the thiazole ring. The single donor site likely corresponds to a hydrogen atom attached to the thiazole nitrogen or carbon atom. The presence of only two rotatable bonds indicates a relatively rigid molecular framework, which could contribute to specific binding conformations and reduced conformational entropy.
The conformational flexibility analysis suggests that the molecule adopts a relatively fixed three-dimensional arrangement due to the constrained nature of the fused ring systems. The benzodioxole moiety provides a planar aromatic framework, while the dihydrothiazole ring introduces some degree of puckering that influences the overall molecular geometry. The methyl carboxylate group extends from the thiazole ring, creating an additional site for intermolecular interactions and potentially influencing the compound's solubility and binding characteristics.
Tautomeric Forms and Stereoelectronic Considerations
The stereoelectronic properties of methyl 2-(benzo[d]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate arise from the complex interplay between its aromatic and heterocyclic components, creating unique electronic distribution patterns that influence its chemical reactivity and biological interactions. The benzodioxole moiety contributes significant electron density through its aromatic system, while the methylenedioxy bridge introduces both electron-donating and electron-withdrawing effects that modulate the overall electronic character of the molecule. The thiazole ring system provides additional heteroatomic character through its sulfur and nitrogen atoms, creating sites of altered electron density that can participate in various chemical interactions.
The potential for tautomeric equilibria in this compound primarily involves the thiazole ring system, where hydrogen atom migration between the nitrogen and carbon positions could theoretically occur under specific conditions. However, the 2,3-dihydrothiazole structure, being partially saturated, exhibits reduced tautomeric flexibility compared to fully aromatic thiazole derivatives. The presence of the carboxylate ester functionality at the 4-position provides additional stabilization to the ring system through resonance effects, further limiting tautomeric rearrangements.
The electronic effects of the benzodioxole substituent at the 2-position of the thiazole ring create a significant influence on the molecular electronic distribution. The methylenedioxy group acts as a moderate electron-donating substituent through resonance effects, while simultaneously introducing some electron-withdrawing character through its oxygen atoms. This dual electronic nature contributes to the compound's unique reactivity profile and may influence its interactions with biological targets.
The stereoelectronic considerations also encompass the potential for conformational isomerism, particularly regarding the orientation of the benzodioxole substituent relative to the thiazole ring plane. The rotational barrier around the carbon-carbon bond connecting these two ring systems determines the preferred conformational arrangements and influences the compound's three-dimensional shape. The relatively rigid nature of both ring systems, combined with the calculated low number of rotatable bonds, suggests that the molecule adopts a preferred conformation that minimizes steric interactions while maximizing favorable electronic interactions between the aromatic systems.
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-15-12(14)8-5-18-11(13-8)7-2-3-9-10(4-7)17-6-16-9/h2-5,11,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWSHSARQVEGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(N1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Thiazole Ring Formation: The benzodioxole intermediate is then reacted with thioamide and an α-halo ester under basic conditions to form the dihydrothiazole ring.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate has shown promising results in antimicrobial studies. Research indicates that compounds with the thiazole ring exhibit significant antibacterial and antifungal properties. For instance, a study demonstrated that derivatives of thiazole compounds displayed activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit the production of pro-inflammatory cytokines. In vitro studies have shown that this compound can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Case Study: Synthesis and Evaluation
A recent study synthesized this compound and evaluated its biological activity. The synthesis involved a multi-step process starting from benzo[d][1,3]dioxole derivatives, leading to a high-yield product with confirmed structure via NMR spectroscopy. The biological evaluation revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound positions it as a candidate for pesticide development. Thiazole derivatives have been reported to possess insecticidal properties. Preliminary studies suggest that this compound can act as an effective insect repellent or insecticide against common agricultural pests .
Herbicide Potential
In addition to insecticidal properties, there is potential for this compound to be developed into a herbicide. Research has indicated that thiazole-based compounds can inhibit specific enzyme pathways in plants, leading to growth inhibition of unwanted vegetation. Further studies are required to optimize its efficacy and safety profiles for agricultural use.
Material Science Applications
Polymer Chemistry
This compound can also be employed in polymer chemistry as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of thiazole groups into polymer backbones has been shown to improve material resilience and stability under various environmental conditions .
Nanocomposite Development
Recent advancements in nanotechnology have opened avenues for using this compound in creating nanocomposites. The interaction between thiazole derivatives and nanoparticles can lead to materials with unique electrical and optical properties suitable for applications in sensors and electronic devices.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
2.1.1. Benzoxazole Carboxylates (Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates)
- Structure : Replaces the dihydrothiazole ring with a benzoxazole core (oxygen instead of sulfur and nitrogen) .
- Synthesis: Requires refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours, followed by ice quenching .
- Longer synthesis times (15 hours vs. shorter durations for dihydrothiazoles, inferred from other procedures).
2.1.2. Imidazole-Benzodioxan Hybrids (2-(5-Nitro-2-Styryl-1H-Imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]Dioxine-6-Carboxylate)
- Structure : Combines a nitro-styryl-imidazole with a benzodioxan carboxylate .
- Synthesis : Uses DMF, K₂CO₃, and reflux to couple nitro-imidazole intermediates with benzodioxan carboxylic acid .
- Key Differences :
- The imidazole ring introduces a nitro group, enhancing electrophilicity compared to the dihydrothiazole’s sulfur atom.
- Benzodioxan (1,4-dioxane ring) differs from benzodioxole (1,3-dioxole), altering ring strain and electronic effects.
Substituent Variations
2.2.1. Thiazole-Benzodioxole Derivatives (1-(Benzo[d][1,3]Dioxol-5-yl)-N-(5-(4-Methylbenzoyl)Thiazol-2-yl)Cyclopropanecarboxamide)
- Structure : Features a thiazole ring (unsaturated) with a 4-methylbenzoyl group and cyclopropane carboxamide .
- Synthesis : Involves pyridine-mediated coupling of bromoacetic acid with a benzodioxol-thiazole precursor under 2-hour reflux .
- Key Differences :
- The unsaturated thiazole may confer higher aromaticity and rigidity vs. the dihydrothiazole’s flexibility.
- The cyclopropane group introduces steric constraints absent in the target compound.
Biological Activity
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 251.28 g/mol. Its structure includes a thiazole ring fused with a benzo[d][1,3]dioxole moiety, which is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Mechanisms of Action : Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A notable study reported IC50 values for related compounds against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cells, demonstrating potent activity with values ranging from 1.54 µM to 4.52 µM, significantly lower than the standard drug doxorubicin (IC50 values around 7.46 µM) .
- Apoptosis Induction : Mechanistic studies have shown that these compounds can induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2, alongside inhibiting EGFR signaling pathways .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Bacterial Inhibition : Studies have reported that thiazole derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.008 μg/mL against pathogens like Staphylococcus aureus .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 1.54 µM | |
| Anticancer | HCT116 | 4.52 µM | |
| Anticancer | MCF7 | 4.56 µM | |
| Antimicrobial | Staphylococcus aureus | 0.008 μg/mL | |
| Antimicrobial | E. coli | 0.03 μg/mL |
Case Studies
A significant case study involved the synthesis and evaluation of various thiazole derivatives containing the benzo[d][1,3]dioxole structure. These derivatives were tested for their cytotoxic effects on cancer cell lines and their ability to inhibit bacterial growth.
- Synthesis : The synthesis involved multi-step reactions leading to high yields of the desired thiazole derivatives.
- Cytotoxicity Testing : The synthesized compounds were evaluated using MTS assays, which indicated low toxicity towards normal cell lines while maintaining high efficacy against cancer cells .
Q & A
Basic Question
- Hazard Classifications : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and follow GHS protocols for storage (dry, cool conditions) and disposal .
How can computational methods like DFT aid in understanding the compound’s reactivity?
Advanced Question
Density Functional Theory (DFT) can:
- Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
- Model reaction pathways (e.g., cyclization or fluorination energetics) to optimize synthetic conditions .
- Validate spectroscopic data (e.g., NMR chemical shifts) against experimental results .
What strategies optimize yield in synthesizing fluorinated analogs?
Advanced Question
- Reagent Selection : Use HF·pyr₂O for controlled fluorination of α-diazo intermediates (44% yield achieved for ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-fluoroacetate) .
- Solvent Optimization : Dichloromethane (DCM) at 0.1 M concentration minimizes side reactions .
- Purification : Gradient flash chromatography (e.g., Hex:AcOEt ratios) improves separation .
How do structural modifications impact biological activity (e.g., apoptosis induction)?
Advanced Question
- Core Modifications : Replacement of the thiazole ring with pyrimidine (e.g., ML-385 derivatives) enhances NRF2 inhibition .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on the benzo[d][1,3]dioxole moiety improve metabolic stability in vitro .
- Assay Design : Use caspase-based ASAP HTS assays to quantify apoptosis induction and derive SAR trends .
What analytical techniques resolve contradictions in spectroscopic data?
Advanced Question
- Multi-Technique Validation : Cross-reference NMR/FTIR with X-ray crystallography to confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., isotopic patterns for halogenated analogs) .
- Dynamic Light Scattering (DLS) : Detect aggregation states that may skew UV-Vis or fluorescence data .
What are key design considerations for in vivo studies (e.g., solubility, stability)?
Advanced Question
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles .
- Metabolic Stability : Introduce deuterium or fluorine atoms at labile positions to prolong half-life .
- Tracer Studies : Radiosynthesize analogs with ¹¹C or ¹⁸F isotopes for pharmacokinetic tracking via PET imaging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
